REACTION_CXSMILES
|
[Na].[F:2][C:3]([F:14])([F:13])[C:4]1[CH:8]=[C:7]([NH:9][C:10](=O)C)[O:6][N:5]=1.C1C=CC=CC=1.S(OC)(OC)(=O)=O>CO>[F:14][C:3]([F:2])([F:13])[C:4]1[CH:8]=[C:7]([NH:9][CH3:10])[O:6][N:5]=1 |^1:0|
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NOC(=C1)NC(C)=O)(F)F
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo and dry benzene (12.3 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered off
|
Type
|
WASH
|
Details
|
The filtrate was washed with a 8% solution of sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
A 5% solution of sodium hydroxide (11.8 g) was added to the residue
|
Type
|
WAIT
|
Details
|
the mixture was sitrred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
It was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the methylene chloride layer was dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was recrystallized from cyclohexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |